molecular formula C8H5FS B1319161 6-Fluorobenzo[b]thiophene CAS No. 205055-10-3

6-Fluorobenzo[b]thiophene

Cat. No.: B1319161
CAS No.: 205055-10-3
M. Wt: 152.19 g/mol
InChI Key: IAWIFBMBSZRKGZ-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene is an organic compound with the chemical formula C8H5FS. It consists of a benzene ring fused to a thiophene ring, with a fluorine atom substituted at the 6th position of the benzene ring.

Biochemical Analysis

Biochemical Properties

6-Fluorobenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with histone deacetylases, where this compound acts as an inhibitor, affecting gene expression by altering chromatin structure . Additionally, it has been observed to interact with sphingosine-1-phosphate receptors, modulating immune responses and inflammatory processes . These interactions highlight the compound’s potential in therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound affects cell proliferation and differentiation, making it a potential candidate for cancer therapy and regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as histone deacetylases, inhibiting their activity and leading to changes in gene expression . This inhibition results in the accumulation of acetylated histones, promoting a more open chromatin structure and increased transcriptional activity. Additionally, this compound can modulate enzyme activity by binding to their active sites, either inhibiting or activating them depending on the context . These molecular interactions underscore the compound’s versatility in influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These findings suggest that the compound’s biochemical effects are durable, making it suitable for prolonged experimental applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex, involving multiple enzymatic steps and producing a range of metabolites with distinct biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and affinity for specific biomolecules . These factors determine its localization and accumulation within different tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus and mitochondria, where it interacts with key biomolecules involved in gene expression and energy metabolism . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 6-Fluorobenzo[b]thiophene can be achieved through several methods:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular fluorine, trifluoroacetophenones, and methyl thioglycolate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Fluorobenzo[b]thiophene can be compared with other fluorinated thiophenes and benzothiophenes:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties compared to its analogues.

Properties

IUPAC Name

6-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIFBMBSZRKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597945
Record name 6-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205055-10-3
Record name 6-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 6-fluorobenzo[b]thiophene influence the structure and potential binding interactions of the investigated compounds?

A1: The research highlights the importance of specific structural features for the antagonistic activity of the investigated compounds against 5-HT6 and 5-HT7 receptors []. The this compound moiety serves as a key component of the arylsulfonamide group, which acts as a hydrogen-bond acceptor in the pharmacophore model []. The fluorine atom in the 6-position of the benzo[b]thiophene ring may contribute to additional interactions, potentially through halogen bonding, with the receptor. Furthermore, the crystal structure analysis revealed that the sulfonyl group within the this compound-containing arylsulfonamide participates in several C–H···O interactions []. These interactions, along with others mediated by the piperidinyl-fluorobenzisoxazole moiety, are crucial for ligand-receptor binding and are consistent with known pharmacophore models [].

Q2: What is the significance of the crystal structure determination of these this compound-containing compounds?

A2: Determining the crystal structures of these novel compounds provides valuable insights into their three-dimensional conformation and potential binding modes []. The X-ray crystallography data confirm the presence of key functional groups and their spatial orientation within the molecule, crucial for understanding their interactions with the 5-HT6 and 5-HT7 receptors []. Specifically, the studies revealed a crucial charge-assisted hydrogen bond between the protonated piperidine nitrogen atom and a chloride anion []. This protonation state of the piperidine nitrogen is considered critical for interacting with monoaminergic receptors in the central nervous system []. Additionally, analyzing the distances between functional groups, such as the arylsulfonamide and piperidinyl-fluorobenzisoxazole, allows researchers to validate their findings against established pharmacophore models for these serotonin receptors []. This structural information paves the way for further optimization of these compounds as potential therapeutics for dementia and related disorders.

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